5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
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Overview
Description
“5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine” is a chemical compound with the molecular formula C7H6ClN5 . It is also known by other names such as “5-chloro-6-(triazol-2-yl)pyridin-3-amine” and "3-Amino-5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridine" .
Molecular Structure Analysis
The molecular structure of “5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine” consists of a pyridine ring substituted with a chlorine atom and a 1,2,3-triazole ring . The average mass of the molecule is 195.609 Da .Physical And Chemical Properties Analysis
“5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Drug Development
The compound is used in the development of new drugs . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Antifungal Applications
Triazole-containing drugs like fluconazole and voriconazole are used as antifungal agents . The triazole moiety is crucial for their effectiveness .
Antidepressant Applications
Triazole derivatives are also used in the development of antidepressant drugs. Examples include trazodone and nefazodone .
Antihypertensive Applications
Triazole derivatives are used in the development of antihypertensive drugs. An example is trapidil .
Antiviral Applications
A recent study reported the synthesis of novel 1,2,3-triazolyl nucleoside analogs with antiviral activity against influenza A/PR/8/34 (H1N1) virus .
Nanotube Production
The compound has found applications in nanotube production . It is used in the synthesis of nanotubes .
Enzyme Modification
The compound is used in enzyme modification . It is used to modify enzymes to enhance their effectiveness .
Creation of Liquid Crystals
The compound is used in the creation of liquid crystals . It is used in the synthesis of liquid crystals, which have applications in various fields like display technology .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Triazole compounds have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with their target molecules, which can lead to changes in the target’s function .
Biochemical Pathways
Triazole compounds have been associated with various biochemical pathways depending on their specific targets .
Result of Action
Triazole compounds have been associated with various biological effects, including anti-inflammatory and analgesic activities .
properties
IUPAC Name |
5-chloro-6-(triazol-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-6-3-5(9)4-10-7(6)13-11-1-2-12-13/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVSXXFBKUTYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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